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Extracellular Serine and Glycine: Conditionally Essential Nutrients for Muscle Stem Cell

Function and Skeletal Muscle Regeneration

Executive Summary
Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells

(MuSCs), also known as satellite cells. Following injury, MuSCs are activated to proliferate and

differentiate, replenishing the pool of myonuclei and repairing damaged muscle fibers.

Emerging evidence highlights a critical role for metabolic reprogramming in this process, with a

particular dependency on the extracellular availability of the non-essential amino acids serine

and glycine. This technical guide synthesizes the current understanding of the requirements for

extracellular serine and glycine in MuSC function, providing a detailed overview of the

underlying molecular mechanisms, experimental evidence, and methodologies for

investigation. While considered non-essential due to the body's capacity for de novo synthesis,

this document will demonstrate that for rapidly proliferating MuSCs, endogenous production is

insufficient, rendering extracellular sources of serine and glycine conditionally essential for

robust muscle regeneration.[1][2][3]

The Critical Role of Extracellular Serine and Glycine
in Muscle Stem Cell Proliferation
Skeletal muscle regeneration relies on the rapid proliferation of MuSCs and their progeny,

muscle progenitor cells (MPCs), to generate a sufficient number of cells for myofiber repair.[1]
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[4][5] Recent studies have unequivocally demonstrated that extracellular serine and glycine are

indispensable for this proliferative expansion.[2][4]

Human muscle progenitor cells (hMPCs) cultured in media lacking serine and glycine exhibit a

complete cessation of proliferation and enter a state of cell cycle arrest in the G0/G1 phase.[1]

[2][4] This anti-proliferative effect is reversible, as the re-addition of serine and glycine rescues

cell proliferation in a dose-dependent manner.[6] In vivo studies using mouse models of

skeletal muscle injury corroborate these findings. Dietary restriction of serine and glycine leads

to a significant reduction in the number of MuSCs three days post-injury, a critical time point for

their expansion.[1][2][3]

The dependency on extracellular serine and glycine stems from the limited capacity of hMPCs

for de novo synthesis of these amino acids.[1][2][7] Stable isotope tracing studies have shown

that hMPCs are inefficient at converting the glycolytic intermediate 3-phosphoglycerate into

serine.[8] This metabolic bottleneck makes them reliant on uptake from the microenvironment.

Impact on One-Carbon Metabolism and Biosynthesis
Serine and glycine are central nodes in one-carbon (1C) metabolism, a network of pathways

that transfers one-carbon units for the synthesis of essential biomolecules.[9][10] These

pathways are crucial for proliferating cells to support the high demand for nucleotides (purines

and thymidylate) for DNA replication and amino acids for protein synthesis.[9]

The interconversion of serine and glycine is catalyzed by the enzyme serine

hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial

(SHMT2) isoforms.[11] This reaction is a primary source of one-carbon units for the folate

cycle.[9] While in many proliferating cell types, the requirement for serine is linked to nucleotide

synthesis, in hMPCs, supplementation with formate or nucleotide precursors fails to rescue the

proliferative defect caused by serine/glycine restriction.[4] This suggests that the roles of serine

and glycine in MuSC proliferation extend beyond their contribution to the one-carbon pool for

nucleotide synthesis.

Redox Homeostasis and the Integrated Stress Response
A key function of extracellular serine and glycine in hMPCs is the maintenance of redox

balance through the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][7]

Glycine is a direct precursor for GSH synthesis. Serine/glycine restriction leads to a depletion
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of intracellular GSH, an increase in reactive oxygen species (ROS), and the induction of an

integrated stress response.[4][6][7] This oxidative stress activates the NRF2 and ATF4

transcription factors, leading to the upregulation of stress-responsive genes and contributing to

the observed cell cycle arrest.[6] Interestingly, while exogenous GSH provides a modest rescue

of cell proliferation, the antioxidant pyruvate can fully restore it, indicating that both the

antioxidant and metabolic contributions of these amino acids are critical.[6]

Signaling Pathways and Regulatory Mechanisms
The cellular response to serine and glycine availability is mediated by intricate signaling

networks that control cell cycle progression, protein synthesis, and metabolic adaptation.

mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth

and proliferation that senses amino acid availability. Glycine has been shown to activate

mTORC1 signaling in muscle cells.[12][13] This activation is necessary for the protective

effects of glycine against muscle cell wasting (atrophy).[14] In dystrophic mouse models,

glycine administration boosts satellite cell proliferation by increasing mTORC1 activation, which

in turn enhances muscle regeneration and the efficacy of therapeutic oligonucleotides.[12][13]
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Caption: Glycine-mediated activation of mTORC1 signaling in muscle stem cells.

Integrated Stress Response and Cell Cycle Arrest
As mentioned, serine/glycine deprivation triggers the integrated stress response. This is

sensed in an EIF2α-dependent manner, leading to the upregulation of the transcription factor

ATF4.[7][15] ATF4, in turn, orchestrates the expression of genes involved in amino acid

synthesis and transport, as well as those that contribute to cell cycle arrest, providing a

mechanism for cells to cope with nutrient deprivation.
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Caption: Integrated stress response leading to cell cycle arrest upon serine/glycine restriction.

Quantitative Data Summary
The following tables summarize key quantitative findings from the cited literature.

Table 1: In Vitro Effects of Serine/Glycine Restriction on Human Muscle Progenitor Cells

(hMPCs)

Parameter Condition Result Reference

Cell Proliferation
Culture without

Serine/Glycine

No increase in cell

number
[6]

Cell Cycle
Serine/Glycine

Restriction
Arrest in G0/G1 phase [1][2][4]

Total Glutathione
Serine/Glycine

Restriction

Significant reduction

(P < 0.01)
[6]

Reduced:Oxidized

Glutathione Ratio

Serine/Glycine

Restriction

Significant reduction

(P < 0.01)
[6]

Reactive Oxygen

Species (ROS)

Serine/Glycine

Restriction

>70% increase (P =

0.1)
[6]

ATF4 Protein Levels
Serine/Glycine

Depletion

Significant increase (P

< 0.01)
[6]

Table 2: In Vivo Effects of Dietary Serine/Glycine Restriction in Mice
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Parameter Animal Model Condition Result Reference

MuSC

Abundance

Young Mice

(muscle injury

model)

Dietary

Serine/Glycine

Restriction

Lowered

abundance at 3

days post-injury

[1][2][3]

Intermyocellular

Adipocytes

Aged Mice

(muscle injury

model)

Reduced

Serine/Glycine

Availability

Augmented at 28

days post-injury
[1][2][4]

Dystrophin

Levels

mdx Mice (DMD

model)

PMO + Glycine

vs. PMO in

saline

Up to 50-fold

increase in

abdominal

muscles

[12][13]

Skeletal Muscle

Serine Levels
Humans

Correlation with

Age

Negative

correlation (r =

-0.44, p <

0.0001)

[16]

Detailed Experimental Protocols
This section provides an overview of the key methodologies used to investigate the role of

serine and glycine in MuSC function.

Primary Human Muscle Progenitor Cell (hMPC) Culture
Isolation: hMPCs (CD29+/CD56+) are isolated from vastus lateralis muscle biopsy tissue via

fluorescence-activated cell sorting (FACS).[6]

Culture Media: A specially formulated growth medium is used, typically a basal medium like

DMEM/F-12, supplemented with fetal bovine serum (FBS) that has been dialyzed and

charcoal-treated to remove amino acids. This allows for precise control over the

concentration of serine and glycine.

Experimental Conditions: For serine/glycine restriction studies, cells are cultured in the

formulated medium lacking serine and glycine. Control groups are cultured in the same

medium supplemented with known concentrations of serine and glycine.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33122122/
https://www.researchgate.net/publication/346390905_Extracellular_serine_and_glycine_are_required_for_mouse_and_human_skeletal_muscle_stem_and_progenitor_cell_function
https://www.molecularmetabolism.com/archive/past-issues/volume-43-january-2021/article/article/27971/index.html
https://pubmed.ncbi.nlm.nih.gov/33122122/
https://www.researchgate.net/publication/346390905_Extracellular_serine_and_glycine_are_required_for_mouse_and_human_skeletal_muscle_stem_and_progenitor_cell_function
https://pmc.ncbi.nlm.nih.gov/articles/PMC7691553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210708/
https://pubmed.ncbi.nlm.nih.gov/32209436/
https://www.researchgate.net/figure/Dietary-restriction-of-serine-glycine-disrupted-cell-numbers-and-impaired-muscle_fig4_346390905
https://linkinghub.elsevier.com/retrieve/pii/S2475299123153728
https://pubmed.ncbi.nlm.nih.gov/33122122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7691553/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proliferation Assays: Cell number is quantified over time using methods such as direct cell

counting with a hemocytometer or automated cell counters.

In Vivo Dietary Restriction and Muscle Injury Model
Animal Models: Young (4-6 months) or old (>20 months) C57BL/6J mice are commonly

used.[4]

Diets: Custom amino acid-defined diets are used. The control diet contains a complete

amino acid profile, while the experimental diet specifically lacks serine and glycine.

Muscle Injury: Skeletal muscle injury is induced, typically by intramuscular injection of

cardiotoxin (CTX) or barium chloride (BaCl2) into the tibialis anterior (TA) muscle.

Tissue Analysis: At various time points post-injury (e.g., 3, 7, 28 days), TA muscles are

harvested for analysis.

Immunohistochemistry: Muscle cross-sections are stained for markers such as Pax7 (to

identify MuSCs) and laminin (to outline myofibers) to quantify the number of MuSCs.[16]
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Caption: In vitro and in vivo experimental workflows.
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Stable Isotope Tracing
Objective: To determine the contribution of extracellular versus de novo synthesized serine

and glycine to cellular pools.

Method: hMPCs are cultured in media containing stable isotope-labeled precursors, such as

[U-¹³C]-glucose.

Analysis: After a defined incubation period, intracellular metabolites are extracted and

analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-

mass spectrometry (LC-MS).

Interpretation: The incorporation of the ¹³C label into serine and glycine is measured. A low

level of enrichment in these amino acids indicates a limited capacity for de novo synthesis

from glucose.[1][2]

Flow Cytometry for ROS Detection
Objective: To quantify intracellular reactive oxygen species (ROS).

Method: hMPCs are incubated with a fluorescent probe that becomes oxidized in the

presence of ROS (e.g., CellROX Green).

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

An increase in fluorescence intensity indicates higher levels of intracellular ROS.[6]

Implications for Aging, Disease, and Therapeutics
The reliance of MuSCs on extracellular serine and glycine has significant implications for

conditions associated with impaired muscle regeneration, such as aging and muscle

dystrophies.[1][4][5]

Aging: Levels of serine in human skeletal muscle have been shown to decline with age.[6][7]

[16] This age-related decrease in serine availability in the MuSC microenvironment may

contribute to the well-documented decline in regenerative capacity in older individuals.[7]

Dietary restriction of serine and glycine in aged mice exacerbates the formation of

intermyocellular adipocytes after injury, suggesting a shift from myogenic to adipogenic fate

in the absence of these key amino acids.[1][2][4]
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Muscular Dystrophy: In Duchenne muscular dystrophy (DMD), where chronic regeneration is

required, the demand for serine and glycine is likely elevated. Studies in the mdx mouse

model of DMD have shown that glycine supplementation enhances satellite cell proliferation

and improves the efficacy of exon-skipping therapies.[12][13]

Therapeutic Opportunities: The findings presented in this guide suggest that nutritional

interventions aimed at increasing the local availability of serine and glycine could be a viable

strategy to enhance muscle regeneration. This could be particularly relevant for the elderly,

individuals with sarcopenia, or patients with muscular dystrophies. Furthermore, targeting the

serine/glycine metabolic pathway could be a novel approach for developing drugs to promote

muscle repair.

Conclusion
Extracellular serine and glycine are conditionally essential amino acids for the proliferation of

muscle stem and progenitor cells. Their requirement extends beyond their role as building

blocks for proteins and includes critical functions in maintaining redox homeostasis and

supporting one-carbon metabolism. The limited de novo synthesis capacity of muscle

progenitor cells underscores their dependence on an external supply, making the availability of

serine and glycine in the muscle microenvironment a key determinant of regenerative success.

A deeper understanding of the metabolic regulation of MuSCs by these amino acids opens new

avenues for therapeutic interventions aimed at improving muscle repair in the context of aging,

disease, and injury.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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